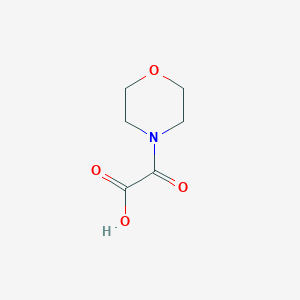

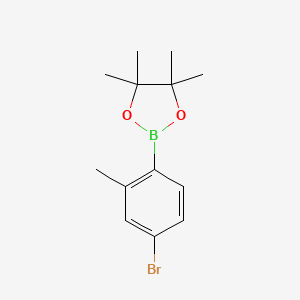

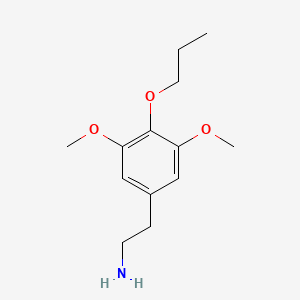

2-(4-溴-2-甲基苯基)-4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷

描述

The compound "2-(4-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" is a boron-containing organic molecule that is likely to be used in organic synthesis and chemical reactions due to the presence of the dioxaborolane moiety. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related dioxaborolane compounds and their applications in various chemical contexts.

Synthesis Analysis

The synthesis of dioxaborolane derivatives is not directly described for the compound . However, similar compounds have been synthesized through various methods, such as the rhodium-catalyzed hydroboration of allyl phenyl sulfone for the preparation of a phenylsulfonyl-substituted dioxaborolane . Additionally, a scalable process for the preparation of a trimethylsilyl-substituted dioxaborolane using continuous flow and distillation has been reported . These methods could potentially be adapted for the synthesis of "2-(4-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane."

Molecular Structure Analysis

The molecular structure of dioxaborolane derivatives has been characterized by single-crystal X-ray diffraction studies. For example, the crystal structure of a phenylsulfonyl-substituted dioxaborolane was determined, revealing no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom . Similarly, the structure of a pyridin-2-ylboron derivative showed differences in the orientation of the dioxaborolane ring and the bond angles of the BO2 group, which may influence the compound's stability and reactivity .

Chemical Reactions Analysis

Dioxaborolane compounds are often used in chemical reactions due to their reactivity. For instance, the insertion of dichlorocarbene into carbon-hydrogen bonds of tetraalkylgermanes has been studied, which could be relevant to the reactivity of the bromo-substituted dioxaborolane . Additionally, the differences in chemical reactivity between regioisomers of pyridin-2-ylboron derivatives have been observed, which could provide insights into the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of dioxaborolane derivatives can be inferred from related compounds. For example, the use of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane as a reagent in quantitative 31P NMR analysis suggests that dioxaborolane derivatives can be used in analytical chemistry to probe the hydroxyl group environments in complex molecules like lignins . The fluorogenic properties of bromomethyl derivatives in high-performance liquid chromatography (HPLC) also highlight the potential utility of bromo-substituted dioxaborolanes in sensitive detection methods .

科学研究应用

新型衍生物的合成

Das 等人(2015 年)的一项研究重点在于合成新型 4,4,5,5-四甲基-2-(4-取代苯乙烯基苯基)-1,3,2 二氧杂硼环丁烷衍生物。这些化合物有望用于液晶显示 (LCD) 技术,并作为神经退行性疾病的潜在治疗剂。

增强亮度发射调谐纳米粒子

Fischer 等人(2013 年)的研究描述了在聚芴基砌块的合成中使用 4,4,5,5-四甲基-[1,3,2]二氧杂硼环丁烷。这些砌块用于创建具有明亮荧光发射的纳米粒子,适用于成像技术。

用于治疗应用的脂肪生成抑制剂

Das 等人(2011 年)的一项研究合成了一系列含硼二苯乙烯衍生物,包括具有 4,4,5,5-四甲基-1,3,2 二氧杂硼环丁烷的衍生物。发现这些化合物可抑制脂肪生成,表明其具有作为降脂药物的潜力。

铃木聚合

Liversedge 等人(2006 年)在聚烷基噻吩的铃木合成中利用了 2-(5-溴-4-正烷基-噻吩-2-基)-4,4,5,5-四甲基-[1,3,2]二氧杂硼环丁烷,为聚合物化学领域的发展做出了贡献 (Liversedge 等人,2006 年)。

功能化聚合物的合成

Welterlich 等人(2012 年)的研究展示了含有 4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷单元的聚合物的合成。这些聚合物有望用于为各种应用创造深色材料。

属性

IUPAC Name |

2-(4-bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BBrO2/c1-9-8-10(15)6-7-11(9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPSBWGILUHLDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1283598.png)

![6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B1283605.png)

![3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1283633.png)

![Spiro[3.5]nonan-7-one](/img/structure/B1283637.png)